molecular formula C16H23N5O2 B6782932 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone

2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone

Cat. No.: B6782932
M. Wt: 317.39 g/mol
InChI Key: BDSZLBIPDJGZRH-UHFFFAOYSA-N
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Description

2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is a complex organic compound characterized by the presence of two methylpyrazol groups attached to a piperidine ring and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the methylpyrazol intermediates. These intermediates are then reacted with piperidine derivatives under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts and solvents such as dichloromethane or ethanol. The reaction conditions often require precise temperature control and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone stands out due to its unique structure, which combines the properties of methylpyrazol and piperidine

Properties

IUPAC Name

2-[(2-methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-19-14(3-7-17-19)11-23-12-16(22)21-9-5-13(6-10-21)15-4-8-18-20(15)2/h3-4,7-8,13H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSZLBIPDJGZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COCC(=O)N2CCC(CC2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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